5-Fluoro-2-(3-methoxypropoxy)aniline
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Overview
Description
5-Fluoro-2-(3-methoxypropoxy)aniline is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol. It belongs to the class of amphetamines and is known for its unique structure, which includes a fluorine atom and a methoxypropoxy group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methoxypropoxy)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methoxypropoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(3-methoxypropoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyaniline: Similar structure but lacks the propoxy group.
2-(3-Methoxypropoxy)aniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-(3-ethoxypropoxy)aniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-Fluoro-2-(3-methoxypropoxy)aniline is unique due to the presence of both the fluorine atom and the methoxypropoxy group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Biological Activity
5-Fluoro-2-(3-methoxypropoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.
This compound has the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol. The compound features a fluorine atom and a methoxypropoxy group attached to an aniline ring, which contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability. The methoxypropoxy group may also influence the compound's solubility and binding affinity for biological targets.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can bind to receptors, modulating their activity and influencing signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer properties of fluorinated compounds, including this compound. Fluorinated heterocycles are known for their reduced cytotoxicity in non-cancerous cell lines while maintaining efficacy against cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models.
Case Study Example:
A study demonstrated that a related fluorinated compound induced G2/M phase arrest in colorectal cancer (CRC) cells by regulating cyclin B1 expression and producing reactive oxygen species (ROS). This suggests that this compound may also exhibit similar mechanisms worth exploring further .
Antimicrobial Activity
Fluorinated compounds are frequently investigated for their antimicrobial properties. Research indicates that these compounds can serve as lead structures for developing new antibiotics due to their enhanced potency against resistant strains of bacteria. The presence of fluorine often correlates with improved interactions with bacterial targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoro-2-methoxyaniline | Lacks propoxy group | Moderate anticancer activity |
2-(3-Methoxypropoxy)aniline | Lacks fluorine atom | Limited antimicrobial properties |
5-Fluoro-2-(3-ethoxypropoxy)aniline | Ethoxy instead of methoxy | Similar anticancer properties |
Properties
IUPAC Name |
5-fluoro-2-(3-methoxypropoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHSAWCZQZXDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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